![molecular formula C5H6BF3KN B13705609 Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
Potassium [(2-Pyrrolyl)methyl]trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [(2-Pyrrolyl)methyl]trifluoroborate is a specialized organoboron compound that has gained attention in the field of organic chemistry. This compound is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium [(2-Pyrrolyl)methyl]trifluoroborate can be synthesized through several methods. One common approach involves the reaction of pyrrole with potassium trifluoroborate under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and precise control over reaction parameters further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Potassium [(2-Pyrrolyl)methyl]trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to cross-coupling reactions.
Substitution Reactions: It can also undergo substitution reactions, where the trifluoroborate group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethylformamide (DMF).
Conditions: Reactions typically occur under mild to moderate temperatures, often in the range of 25-80°C.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Potassium [(2-Pyrrolyl)methyl]trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium [(2-Pyrrolyl)methyl]trifluoroborate exerts its effects primarily involves its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group facilitates the transfer of the pyrrolyl group to the electrophilic partner, typically an aryl or vinyl halide, in the presence of a palladium catalyst. This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the electrophilic partner.
Transmetalation: The trifluoroborate group transfers the pyrrolyl group to the palladium center.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Potassium [(2-Pyrrolyl)methyl]trifluoroborate can be compared with other potassium trifluoroborates, such as:
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium methyltrifluoroborate
Uniqueness
What sets this compound apart is its ability to introduce the pyrrolyl group into organic molecules, which is valuable for synthesizing heterocyclic compounds. This unique feature makes it particularly useful in the synthesis of pharmaceuticals and natural product analogs .
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to advance various fields of science and industry.
Properties
Molecular Formula |
C5H6BF3KN |
|---|---|
Molecular Weight |
187.01 g/mol |
IUPAC Name |
potassium;trifluoro(1H-pyrrol-2-ylmethyl)boranuide |
InChI |
InChI=1S/C5H6BF3N.K/c7-6(8,9)4-5-2-1-3-10-5;/h1-3,10H,4H2;/q-1;+1 |
InChI Key |
ABWZFMJTYCCMAA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1=CC=CN1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


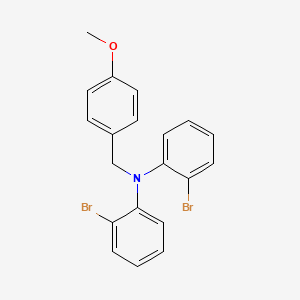
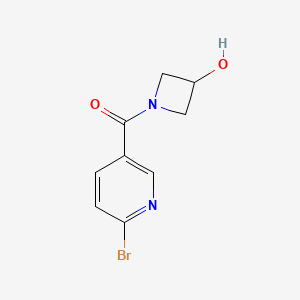

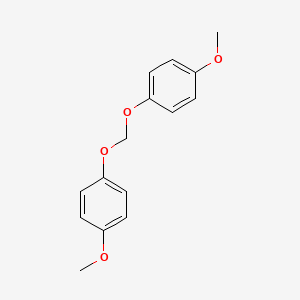
![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)
![Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13705559.png)
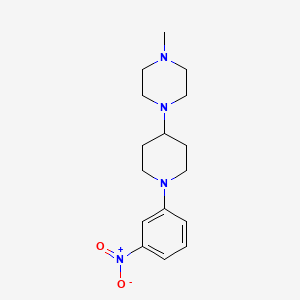
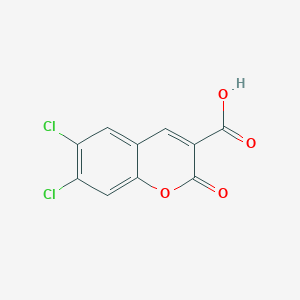
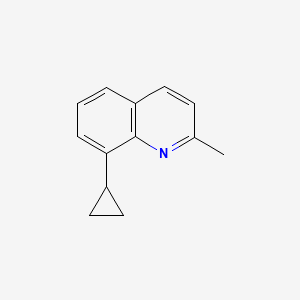
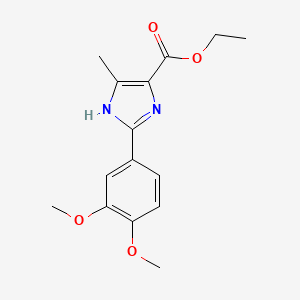

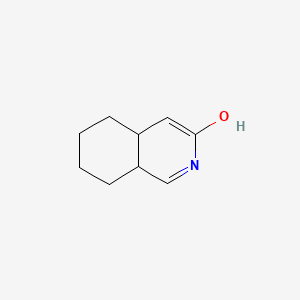
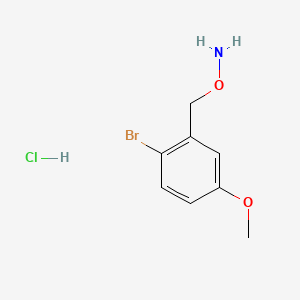
![2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid](/img/structure/B13705611.png)
